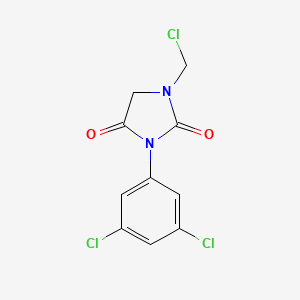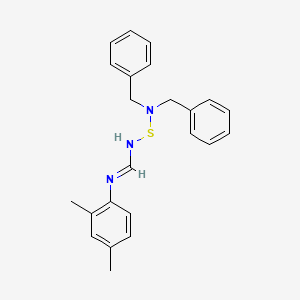
2,2'-(2-Methylpropane-1,1-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methylpropane-1,1-diyl)diphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a type of bisphenol, which is a class of compounds characterized by two hydroxyphenyl functionalities. This compound is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)diphenol typically involves the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Applications De Recherche Scientifique
2,2’-(2-Methylpropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)diphenol exerts its effects involves its interaction with various molecular targets. It can bind to hormone receptors, mimicking or blocking the action of natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A well-known compound with similar structure and properties.
Bisphenol S: Another bisphenol with different substituents on the phenyl rings.
Bisphenol F: Similar to bisphenol A but with a different central linking group.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)diphenol is unique due to its specific substituents and the resulting chemical properties. Its stability and reactivity make it particularly useful in industrial applications, and its potential biological effects are of significant interest in scientific research.
Propriétés
Numéro CAS |
67897-10-3 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-[1-(2-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-7-3-5-9-14(12)17)13-8-4-6-10-15(13)18/h3-11,16-18H,1-2H3 |
Clé InChI |
GNECNKSOMNJZKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


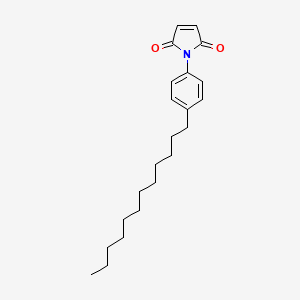
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
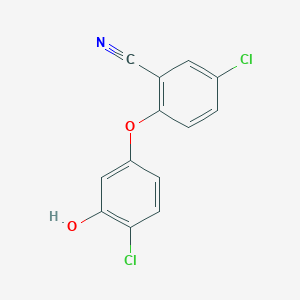



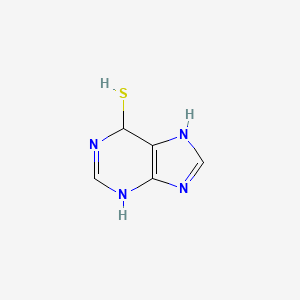
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

